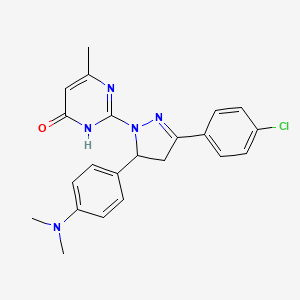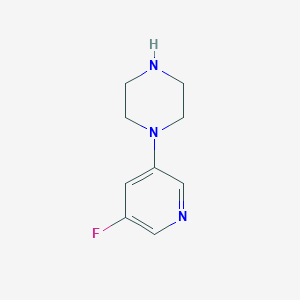![molecular formula C8H14O2 B2869761 (5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2580201-39-2](/img/structure/B2869761.png)
(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol” is a chemical compound with the IUPAC name (5,5-dimethyl-2-oxabicyclo [2.1.1]hexan-1-yl)methanol . It has a molecular weight of 142.2 .
Synthesis Analysis
The synthesis of compounds like “this compound” involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new 1,2-disubstituted bicyclo [2.1.1]hexane modules .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14O2/c1-7(2)6-3-8(7,5-9)10-4-6/h6,9H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The compound can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This suggests that it can participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 142.2 and is stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthetic Methodologies and Applications
New Synthetic Methods : A study by Mechehoud et al. (2018) introduces a new synthetic method for producing 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, which could be a precursor or structurally related to the compound , highlighting innovative approaches in the synthesis of complex bicyclic structures (Mechehoud et al., 2018).
Catalytic Applications : Research on heteropoly acid catalysis by Anjibabu et al. (2013) for synthesizing 3-oxabicyclo[3.3.1]non-7-ene derivatives through (3,5)-oxonium-ene reaction shows the potential for catalytic applications involving oxabicyclic compounds (Anjibabu et al., 2013).
Biological and Chemical Properties
Immunomodulatory Potentials : Erukainure et al. (2016) investigated the immunomodulatory potentials of various compounds, including those with bicyclic structures similar to the target compound, demonstrating the biological relevance of such structures in modulating immune responses (Erukainure et al., 2016).
Conformational Studies : A study by Jimeno et al. (2011) on GABA analogues locked in bicyclo[3.1.0]hexane structures highlights the importance of conformational analysis in understanding the biological activity of bicyclic compounds, potentially including derivatives of the compound (Jimeno et al., 2011).
Environmental and Green Chemistry Applications
Methanol Production and Utilization : Advances in the production and utilization of methanol, as discussed by Dalena et al. (2018), underscore the relevance of methanol-related compounds, including ethers and esters derived from structures like "(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol," in green chemistry applications (Dalena et al., 2018).
Chemical Recycling of Polycarbonates : Quaranta et al. (2017) explored the depolymerization of poly(bisphenol A carbonate) under mild conditions, showcasing the potential of using bicyclic and related compounds in the chemical recycling process, contributing to sustainable waste management strategies (Quaranta et al., 2017).
Safety and Hazards
Orientations Futures
The development of saturated bioisosteres of the ortho-substituted phenyl ring, such as “(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol”, has opened up new opportunities in medicinal chemistry and agrochemistry . These compounds have improved physicochemical properties and retain bioactivity, making them promising candidates for future research and development .
Propriétés
IUPAC Name |
(5,5-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)6-3-8(7,5-9)10-4-6/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIQWOWRZMHLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1(OC2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate](/img/structure/B2869683.png)

![N-[1-(Oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2869687.png)

![1-(4-Methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)prop-2-en-1-one](/img/structure/B2869690.png)
![1-(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2869692.png)

![6-(4-Butylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2869695.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2869699.png)
![3-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2869700.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2869701.png)
